molecular formula C18H13N3O2S2 B2757633 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 881562-07-8

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2757633
CAS No.: 881562-07-8
M. Wt: 367.44
InChI Key: NFINFFXQHVBIDE-GDNBJRDFSA-N
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Description

The compound contains a benzimidazole moiety, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a thioxothiazolidinone moiety, which is a heterocyclic compound containing sulfur and nitrogen .


Molecular Structure Analysis

The benzimidazole moiety is planar due to the conjugation of the aromatic rings . The thioxothiazolidinone moiety might introduce some steric hindrance due to the presence of sulfur .


Chemical Reactions Analysis

Benzimidazoles are known to undergo various reactions including alkylation, acylation, and nucleophilic addition . The reactivity of the thioxothiazolidinone moiety would depend on the specific substituents present .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific substituents present in the compound. Benzimidazoles are generally stable and have good thermal stability .

Scientific Research Applications

Crystal Structure and Computational Studies

Research has explored the crystal structure and computational studies of thiazolidin-4-one derivatives, providing insights into their geometric parameters and intramolecular interactions. Such studies contribute to understanding the compound's stability and potential reactivity in various applications (Khelloul et al., 2016).

Photophysical and Electroluminescent Properties

Investigations into Zn(II)-chelated complexes based on benzothiazole derivatives, including functional groups similar to those in the specified compound, have revealed their potential in producing white-light emission and their applications in electroluminescent devices. This research highlights the compound's relevance in developing advanced materials for optoelectronics (Roh et al., 2009).

Anticancer Agent Potential

Novel analogs structurally related to the specified compound have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines. Such studies indicate the compound's potential framework for developing new anticancer agents, showcasing its importance in medicinal chemistry and pharmacology (Penthala et al., 2011).

Supramolecular Structures

Research on (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, which include similar structural features, has focused on their supramolecular structures, demonstrating diverse hydrogen-bonded arrangements. These findings contribute to the understanding of the compound's potential for forming complex molecular assemblies, relevant in materials science and supramolecular chemistry (Delgado et al., 2005).

Nonlinear Optical (NLO) Properties

Studies on thiazolidin-4-one derivatives, including those with similar structural motifs, have examined their nonlinear optical properties. Such research is crucial for developing new materials with potential applications in photonics and optoelectronics, illustrating the compound's relevance in this field (Bensafi et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Benzimidazoles are known to have various biological activities, including antiviral, anticancer, and antimicrobial effects .

Future Directions

The future directions would depend on the specific application of the compound. Given the biological activity of benzimidazoles, this compound could be studied for potential medicinal applications .

Properties

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-(2-methoxyphenyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c1-23-14-9-5-4-8-13(14)21-17(22)15(25-18(21)24)10-16-19-11-6-2-3-7-12(11)20-16/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNIOZYKESDDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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